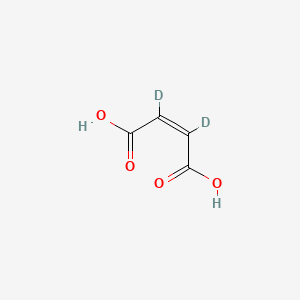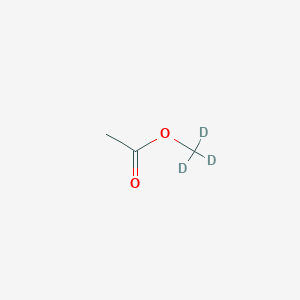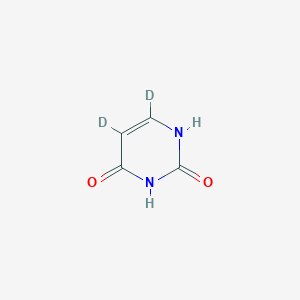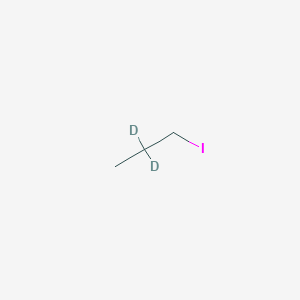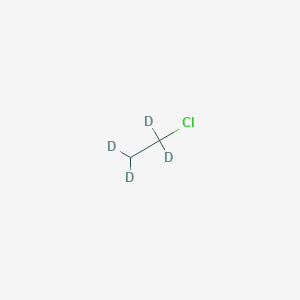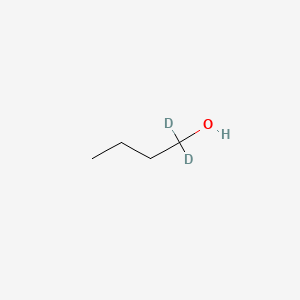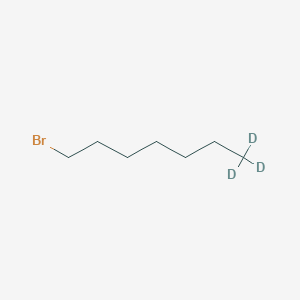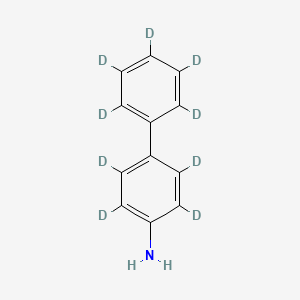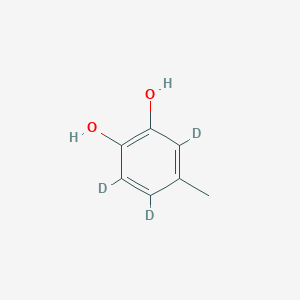
3,4,6-Trideuterio-5-methylbenzene-1,2-diol
概要
説明
3,4,6-Trideuterio-5-methylbenzene-1,2-diol: is a rare and scientifically intriguing compound due to its unique physical and chemical properties. It is a deuterated derivative of 5-methylbenzene-1,2-diol, where three hydrogen atoms are replaced by deuterium. This compound has a molecular formula of C7H8O2 and a molecular weight of 127.16 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trideuterio-5-methylbenzene-1,2-diol typically involves the deuteration of 5-methylbenzene-1,2-diol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve the use of deuterated reagents and solvents to achieve high levels of deuteration. The process is optimized to ensure the selective replacement of hydrogen atoms with deuterium, maintaining the integrity of the benzene ring and hydroxyl groups.
化学反応の分析
Types of Reactions:
Oxidation: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivative. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation. Reagents like nitric acid (HNO3) and bromine (Br2) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
Chemistry: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium atoms provide a unique signature that can be detected using spectroscopic techniques.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The presence of deuterium can influence reaction rates and provide insights into enzyme-substrate interactions.
Medicine: The compound has potential applications in drug development and pharmacokinetics. Deuterated compounds often exhibit altered metabolic profiles, which can lead to improved drug efficacy and reduced side effects.
Industry: In industrial research, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of high-performance polymers and advanced materials.
作用機序
The mechanism of action of 3,4,6-Trideuterio-5-methylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the overall reaction kinetics. This can result in altered metabolic pathways and enzyme activities. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their structure and function.
類似化合物との比較
5-Methylbenzene-1,2-diol: The non-deuterated parent compound.
3,4,6-Trideuterio-1,2-benzenediol: A similar deuterated compound without the methyl group.
3,4,6-Trideuterio-4-methylbenzene-1,2-diol: A positional isomer with the methyl group at a different position.
Uniqueness: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol is unique due to the specific placement of deuterium atoms and the presence of a methyl group. This combination of features provides distinct physical and chemical properties, making it valuable for various scientific applications.
特性
IUPAC Name |
3,4,6-trideuterio-5-methylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i2D,3D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCATMYQYDCTIZ-NRUYWUNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])O)O)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


